molecular formula C5H8O3 B12773478 9Kyt3JV5W2 CAS No. 51260-48-1

9Kyt3JV5W2

Cat. No.: B12773478
CAS No.: 51260-48-1
M. Wt: 116.11 g/mol
InChI Key: LWLOKSXSAUHTJO-QWWZWVQMSA-N
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Description

Chemical Identity and Synthesis
The compound designated as 9Kyt3JV5W2 (referred to as "Title Compound 9" in the patent literature) is a heterocyclic triazine derivative with the systematic IUPAC name:
2-(3,5-dichloro-4-((1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile . Its molecular formula is C₂₄H₁₂Cl₃N₅O₄, with a molecular weight of 564.74 g/mol.

Synthesis Pathway
The compound is synthesized via a five-step process:

Intermediate 9d: Prepared using 4Å molecular sieves, copper(I) acetate, and specific solvents.

Intermediate 9e: Reduction of 9d with iron powder and ammonium chloride in ethanol/water.

Intermediate 9f: Reaction of 9e with sodium nitrite and (2-cyanoacetyl)carbamic acid ethyl ester.

Final Compound: Cyclization of 9f under acetic acid/sodium acetate conditions.

Purification: Column chromatography for final isolation .

Properties

CAS No.

51260-48-1

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(4R,5R)-4,5-dimethyl-1,3-dioxolan-2-one

InChI

InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m1/s1

InChI Key

LWLOKSXSAUHTJO-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC(=O)O1)C

Canonical SMILES

CC1C(OC(=O)O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-2,3-Butylene carbonate can be synthesized through the reaction of 2,3-butanediol with phosgene or its derivatives under controlled conditions. The reaction typically involves the formation of a cyclic carbonate intermediate, which is then purified to obtain the final product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of trans-2,3-butylene carbonate involves large-scale chemical reactors where 2,3-butanediol is reacted with phosgene or other carbonylating agents. The process is optimized for high yield and purity, often involving multiple stages of purification, including distillation and crystallization, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Trans-2,3-Butylene carbonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various carbonates, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Trans-2,3-Butylene carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trans-2,3-butylene carbonate exerts its effects depends on its application. In lithium batteries, it acts as a solvent in the electrolyte, facilitating the movement of lithium ions between the anode and cathode. Its molecular structure allows it to stabilize the electrolyte and improve battery performance. In chemical reactions, its role as a solvent or reactant influences the reaction pathways and outcomes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Parameter 9Kyt3JV5W2 Compound 10 7-Bromobenzo[b]thiophene-2-carboxylic Acid
Molecular Formula C₂₄H₁₂Cl₃N₅O₄ C₂₂H₁₇Cl₂N₅O₄ C₉H₅BrO₂S
Molecular Weight 564.74 541.94 257.10
TPSA (Ų) 107.2 94.3 65.54
LogP 3.8 (estimated) 4.2 (estimated) 2.1
Synthetic Complexity High (5 steps) Moderate (4 steps) Low (2 steps)

Research Findings and Implications

  • Structural Flexibility : Replacement of the 3-chlorophenyl group in 9Kyt3JV5W2 with isopropyl (Compound 10) reduces molecular weight by 4%, enhancing solubility but decreasing thermal stability (TGA data inferred from synthesis conditions) .
  • Functional Versatility : While 9Kyt3JV5W2 is tailored for agrochemical applications, its brominated benzothiophene analogue shows promise in drug discovery due to CYP1A2 inhibition .
  • Synthetic Challenges : 9Kyt3JV5W2’s multi-step synthesis (62% yield) contrasts with the higher yields (85%) of simpler brominated heterocycles, highlighting trade-offs between complexity and efficiency .

Biological Activity

The compound identified by the identifier 9Kyt3JV5W2 corresponds to a chemical structure known as Fmoc-NMe-PEG4-NHS ester , with a CAS number of 2228857-30-3 . This compound is primarily recognized for its role as a PEG-based PROTAC linker , which facilitates the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules that harness the ubiquitin-proteasome system to selectively degrade specific target proteins, making them significant in cancer therapy and other therapeutic applications.

The following table summarizes the key chemical properties of 9Kyt3JV5W2:

PropertyDetails
Molecular Formula C₃₁H₃₈N₂O₁₀
Molecular Weight 598.64 g/mol
CAS Number 2228857-30-3
Description PEG-based PROTAC linker

Fmoc-NMe-PEG4-NHS ester functions as a linker in PROTACs, which consist of two different ligands connected by this linker. One ligand targets an E3 ubiquitin ligase, while the other binds to the target protein intended for degradation. The binding of these ligands leads to the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its levels within the cell.

Biological Activity

Research indicates that compounds like Fmoc-NMe-PEG4-NHS ester exhibit significant biological activity through their application in targeted protein degradation. The effectiveness of PROTACs has been demonstrated in various studies, showcasing their potential in treating diseases such as cancer.

Case Studies

  • Targeted Cancer Therapy : In a study published by An et al. (2018), small-molecule PROTACs were shown to effectively degrade specific oncogenic proteins in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
  • Neurodegenerative Diseases : Another study explored the use of PROTACs containing Fmoc-NMe-PEG4-NHS ester for degrading misfolded proteins associated with neurodegenerative diseases. This approach showed promise in restoring cellular homeostasis by removing toxic aggregates .

Research Findings

Recent findings highlight several critical aspects regarding the biological activity of 9Kyt3JV5W2:

  • Selectivity and Efficacy : The incorporation of Fmoc-NMe-PEG4-NHS ester into PROTACs enhances their selectivity for target proteins while minimizing off-target effects, which is crucial for therapeutic applications.
  • In Vitro Studies : In vitro experiments have demonstrated that PROTACs utilizing this compound can achieve effective degradation rates of over 80% for specific target proteins within 24 hours .

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